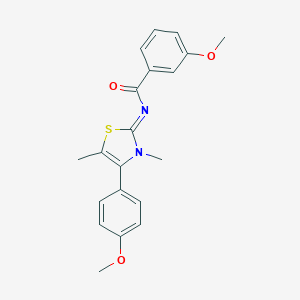
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
作用機序
MTB is a thiazolylidene derivative that has been found to have a high affinity for the active site of proteins. It binds to proteins through the formation of covalent bonds with amino acid residues. This binding results in the inhibition of protein function and the modulation of protein-protein interactions. MTB has been found to be particularly effective in inhibiting the activity of enzymes such as proteases and kinases.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. MTB has also been found to modulate protein-protein interactions, which can have a significant impact on cellular signaling pathways. In addition, MTB has been found to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, MTB also has some limitations. It can be difficult to obtain pure MTB, and it can be expensive to synthesize. In addition, MTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MTB. One area of research is the development of more efficient synthesis methods for MTB. Another area of research is the identification of new protein targets for MTB. Additionally, there is a need for more studies on the toxicity and safety of MTB. Finally, there is a need for more studies on the potential therapeutic applications of MTB, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, 3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to be an effective tool for studying protein-ligand interactions. While there are some limitations to its use, there are several future directions for research on MTB that could lead to new discoveries and applications.
合成法
The synthesis of MTB involves the reaction of 4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzoyl chloride with 3-methoxyaniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure MTB.
科学的研究の応用
MTB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. MTB has been used as a tool to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. It has also been used to study the structure-activity relationships of various compounds.
特性
製品名 |
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC名 |
3-methoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-18(14-8-10-16(24-3)11-9-14)22(2)20(26-13)21-19(23)15-6-5-7-17(12-15)25-4/h5-12H,1-4H3 |
InChIキー |
KEFWTGFTTXPDBN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305190.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![2-[(4-allyl-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B305194.png)